molecular formula C20H17N3OS B258383 2-Amino-5-oxo-1-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-5-oxo-1-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B258383
M. Wt: 347.4 g/mol
InChI Key: OXCKEJFJWMVYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-oxo-1-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the quinoline family, which has been widely studied for its biological activities.

Mechanism of Action

The mechanism of action of 2-Amino-5-oxo-1-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, studies have suggested that it may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, this compound has been shown to have other biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Amino-5-oxo-1-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its potent anticancer activity. This compound has been shown to be effective against several cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using this compound is its toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of 2-Amino-5-oxo-1-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research is the development of more potent and selective analogs of this compound. Another direction is the investigation of the molecular mechanisms underlying its anticancer activity. Additionally, studies could explore the potential use of this compound in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Overall, the study of this compound has the potential to lead to the development of new and effective cancer therapies.

Synthesis Methods

The synthesis of 2-Amino-5-oxo-1-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been reported in several studies. One of the most common methods involves the reaction of 3-acetyl-2-thiophenecarboxaldehyde with 2-aminobenzophenone in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with sodium cyanide to yield the final compound.

Scientific Research Applications

2-Amino-5-oxo-1-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer.

properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

2-amino-5-oxo-1-phenyl-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H17N3OS/c21-11-15-18(13-9-10-25-12-13)19-16(7-4-8-17(19)24)23(20(15)22)14-5-2-1-3-6-14/h1-3,5-6,9-10,12,18H,4,7-8,22H2

InChI Key

OXCKEJFJWMVYQB-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CSC=C4)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CSC=C4)C(=O)C1

Origin of Product

United States

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